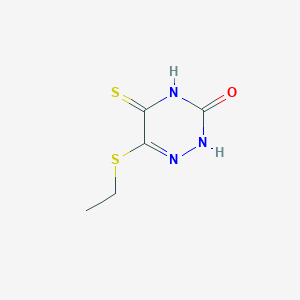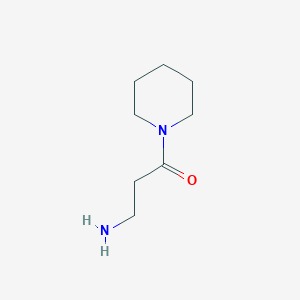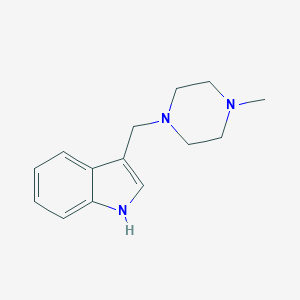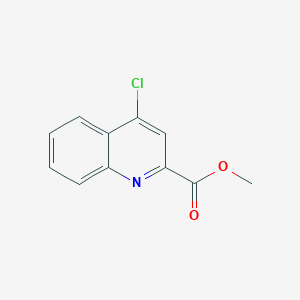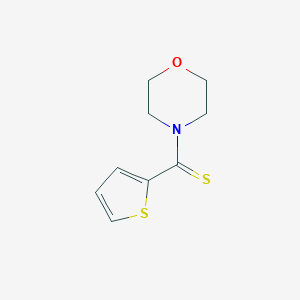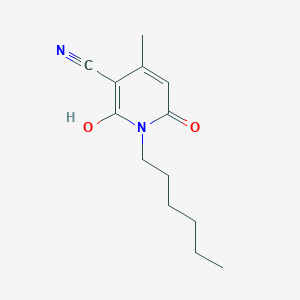
1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, also known as DMXAA, is a small molecule that has been identified as a potential anti-cancer drug. It was first discovered in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.
Mécanisme D'action
The exact mechanism of action of 1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is not fully understood, but it is believed to stimulate the immune system to attack cancer cells. It has been shown to activate the production of cytokines, which are proteins that play a key role in the body's immune response. This immune response can lead to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to inhibit the growth of blood vessels that supply tumors with nutrients. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile in lab experiments is its potency against a variety of cancer cell lines. It has also been shown to have synergistic effects when used in combination with other cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile. One area of interest is in identifying the specific cytokines that are produced in response to 1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile, as this could provide insights into its mechanism of action. Another area of interest is in developing new formulations of 1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile that could improve its efficacy and reduce its toxicity. Finally, there is interest in exploring the potential of 1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile in combination with other cancer therapies, particularly immunotherapies that target the immune system's response to cancer.
Méthodes De Synthèse
The synthesis of 1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile involves several steps, including the reaction of 2-chloronicotinic acid with hexylamine to form the corresponding amide. This is followed by the reduction of the amide to the corresponding amine using lithium aluminum hydride. The resulting amine is then reacted with methyl acrylate to form the desired product, 1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile.
Applications De Recherche Scientifique
1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile has been extensively studied for its potential as an anti-cancer drug. In preclinical studies, it has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. It has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and radiation.
Propriétés
Numéro CAS |
57564-18-8 |
|---|---|
Nom du produit |
1-Hexyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile |
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-hexyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-5-6-7-15-12(16)8-10(2)11(9-14)13(15)17/h8,17H,3-7H2,1-2H3 |
Clé InChI |
QOXKXTPIAKYMKB-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)C=C(C(=C1O)C#N)C |
SMILES canonique |
CCCCCCN1C(=O)C=C(C(=C1O)C#N)C |
Autres numéros CAS |
57564-18-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



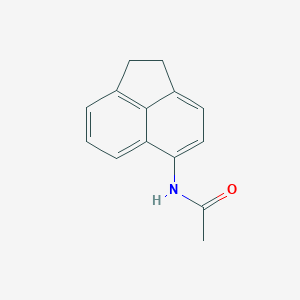

![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)
![[1,2,4]Triazolo[4,3-a]quinoline-1-thiol](/img/structure/B181905.png)
![[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate](/img/structure/B181908.png)
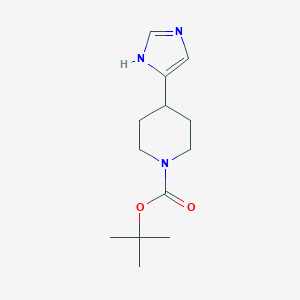
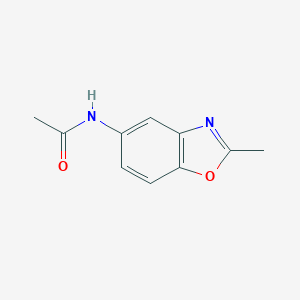
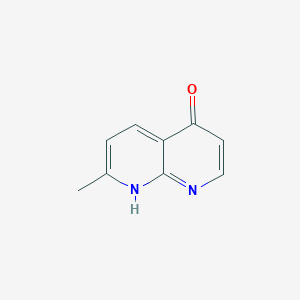
![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)
